methyl 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Overview
Description
Methyl 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a useful research compound. Its molecular formula is C20H15BrN6O2S and its molecular weight is 483.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.01606 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural features similar to the specified molecule, such as pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidines and their derivatives, have been synthesized through various chemical reactions, including tandem aza-Wittig and annulation reactions, and have shown to possess interesting biological properties (Luo et al., 2020). These synthetic pathways often involve the use of precursors like hydrazonoyl halides and employ conditions that facilitate the formation of complex heterocycles.
Biological Activities
The structural analogs of the queried compound have been investigated for a range of biological activities. For instance, certain pyrazole and triazolo[1,5-c]pyrimidine derivatives have demonstrated antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Abdelhamid et al., 2007). Similarly, compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and tested for their analgesic and anti-inflammatory activities, highlighting their potential in designing new therapeutics (Shaaban et al., 2008).
Structural and Mechanistic Studies
The synthesis and characterization of related compounds often involve detailed structural analysis through X-ray crystallography, NMR, and other spectroscopic methods. These studies not only confirm the molecular structure but also help in understanding the relationship between structure and activity, which is crucial for rational drug design. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been synthesized and characterized, providing insights into its antibacterial activity (Lahmidi et al., 2019).
Properties
IUPAC Name |
methyl 4-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2S/c1-11-15-18-24-17(25-27(18)10-22-19(15)30-16(11)20(28)29-2)13-5-3-12(4-6-13)8-26-9-14(21)7-23-26/h3-7,9-10H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXWYWZBSOBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=C(C=N5)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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